Cas no 13239-96-8 (2,4-Dithiouridine)

2,4-Dithiouridine is a modified nucleoside derivative characterized by the substitution of sulfur atoms at the 2 and 4 positions of the uracil ring. This structural modification enhances its chemical reactivity and stability, making it valuable in nucleic acid research and biochemical applications. The presence of thiol groups facilitates selective conjugation and cross-linking, enabling its use in probe design and RNA/DNA labeling. Additionally, 2,4-Dithiouridine exhibits unique photophysical properties, which are advantageous in spectroscopic studies. Its ability to participate in redox reactions further broadens its utility in mechanistic investigations of nucleic acid chemistry. This compound is particularly useful for studying RNA structure, dynamics, and interactions under controlled conditions.
2,4-Dithiouridine structure
2,4-Dithiouridine structure
Product name:2,4-Dithiouridine
CAS No:13239-96-8
MF:C9H12N2O4S2
Molecular Weight:276.33258
MDL:MFCD12031599
CID:119407
PubChem ID:21627889

2,4-Dithiouridine 化学的及び物理的性質

名前と識別子

    • Uridine, 2,4-dithio-
    • 2,4-Dithiouridine
    • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
    • 2,4-Dithiouridin
    • 2,4-dithio-uridine
    • Uridine,2,4-dithio
    • DTXSID70927654
    • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dithione
    • SCHEMBL888094
    • AKOS027446970
    • 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
    • CS-0444555
    • MFCD12031599
    • 13239-96-8
    • DB-260377
    • MDL: MFCD12031599
    • インチ: InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
    • InChIKey: OKYRYFXQZRFDQL-XVFCMESISA-N
    • SMILES: [C@H]1([C@@H](CO)O[C@@H](N2C(NC(C=C2)=S)=S)[C@@H]1O)O

計算された属性

  • 精确分子量: 276.02400
  • 同位素质量: 276.02384922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 149Ų
  • XLogP3: -0.8

じっけんとくせい

  • Refractive Index: 1.79
  • PSA: 154.82000
  • LogP: -0.11330

2,4-Dithiouridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D494370-250mg
2,4-Dithiouridine
13239-96-8
250mg
$ 1656.00 2023-09-07
TRC
D494370-25mg
2,4-Dithiouridine
13239-96-8
25mg
$ 219.00 2023-09-07
A2B Chem LLC
AA47281-250mg
Uridine, 2,4-dithio-
13239-96-8 95%
250mg
$1117.00 2024-04-20
abcr
AB480759-250mg
2,4-Dithiouridine; .
13239-96-8
250mg
€1497.30 2025-02-20
A2B Chem LLC
AA47281-100mg
Uridine, 2,4-dithio-
13239-96-8 95%
100mg
$760.00 2024-04-20
Advanced ChemBlocks
M15280-25MG
2,4-Dithiouridine
13239-96-8 95%
25MG
$195 2023-09-15
Advanced ChemBlocks
M15280-250MG
2,4-Dithiouridine
13239-96-8 95%
250MG
$650 2023-09-15
A2B Chem LLC
AA47281-25mg
Uridine, 2,4-dithio-
13239-96-8
25mg
$318.00 2024-01-04
A2B Chem LLC
AA47281-50mg
Uridine, 2,4-dithio-
13239-96-8 95%
50mg
$518.00 2024-04-20
Advanced ChemBlocks
M15280-1G
2,4-Dithiouridine
13239-96-8 95%
1G
$925 2023-09-15

2,4-Dithiouridine 合成方法

2,4-Dithiouridine 関連文献

2,4-Dithiouridineに関する追加情報

Introduction to CAS No. 13239-96-8: 2,4-Dithiouridine

CAS No. 13239-96-8 refers to the compound 2,4-dithiouridine, a sulfur-containing nucleoside analog that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of uridine, a key component of RNA, but with the unique substitution of sulfur atoms at positions 2 and 4 on the ribose ring. This modification imparts distinct chemical and biological properties to 2,4-dithiouridine, making it a valuable tool in research and potential applications in therapeutics.

The structure of 2,4-dithiouridine consists of a uracil base attached to a ribose sugar moiety with sulfur atoms replacing hydroxyl groups at positions 2 and 4. This substitution creates a more rigid and less hydrophilic molecule compared to uridine. The sulfur atoms also introduce electron-withdrawing effects, which can influence the compound's reactivity and interactions with other biomolecules. Recent studies have explored the role of sulfur-containing nucleosides in RNA structure and function, revealing their potential as inhibitors of certain RNA-dependent enzymes.

One of the most intriguing aspects of 2,4-dithiouridine is its ability to modulate RNA secondary and tertiary structures. In vitro experiments have shown that incorporating dithiouridine into RNA sequences can stabilize specific conformations, such as G-quadruplexes and other non-canonical structures. This property has led researchers to investigate its use in studying RNA folding kinetics and thermodynamics. Furthermore, dithiouridine-modified RNAs have been shown to exhibit enhanced stability against enzymatic degradation, which could be advantageous in therapeutic applications where RNA stability is critical.

Recent advancements in synthetic biology have also highlighted the potential of CAS No. 13239-96-8 (2,4-dithiouridine) as a building block for constructing artificial nucleic acids with novel properties. By incorporating dithiouridine into synthetic RNA or DNA molecules, scientists can create materials with tailored functionalities for sensing, catalysis, or drug delivery. For instance, researchers have demonstrated that sulfur-modified nucleosides can enhance the binding affinity of aptamers to their target molecules, opening new avenues for diagnostic and therapeutic tools.

In addition to its structural roles, 2,4-dithiouridine has been studied for its potential as an antiviral agent. Certain viruses rely on RNA-dependent RNA polymerases for replication, and compounds like dithiouridine may inhibit these enzymes by mimicking natural substrates or disrupting catalytic activity. Preclinical studies have shown promising results in suppressing viral replication in cell cultures, suggesting that CAS No. 13239-96-8 could be a lead compound for developing antiviral therapies.

The synthesis of CAS No. 13239-96-8 (2,4-dithiouridine) involves multi-step chemical processes that require precise control over stereochemistry and functional group transformations. Recent innovations in asymmetric synthesis and enzymatic methods have improved the efficiency and scalability of producing this compound. These advancements are crucial for meeting the growing demand for sulfur-containing nucleosides in both academic research and industrial applications.

From a biotechnological perspective, the unique properties of dithiouridine make it an attractive candidate for engineering ribozymes and riboswitches with enhanced performance. By integrating CAS No. 13239-96-8 into these molecular devices, researchers can design systems with improved catalytic activity or sensitivity to environmental changes. Such engineered RNAs hold promise for applications ranging from biosensors to gene regulation tools.

In summary, CAS No. 13239-96-8 (2,4-dithiouridine) is a versatile compound with significant implications across multiple disciplines within life sciences. Its unique chemical structure endows it with properties that make it invaluable for studying RNA biology, developing novel therapeutics, and advancing synthetic biology efforts. As research continues to uncover new functions and applications for this compound, its role in shaping future scientific discoveries is likely to grow even further.

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